4-(2-Methoxyethyl)benzene-1,2-diol
Description
Historical Trajectory and Significance of Catechol Derivatives in Organic Chemistry
The story of catechol derivatives begins with the isolation of catechol itself, also known as pyrocatechol (B87986) or 1,2-dihydroxybenzene, in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin (B1668976) from the solid extract of Mimosa catechu (Acacia catechu). nih.gov Initially named "Brenz-Katechusäure" (burned catechu acid), its structure was later identified as a diol of benzene (B151609) by August Kekulé in 1867. nih.gov
Historically, catechols were utilized as photographic developers. wikipedia.org Today, they are foundational materials in numerous sectors. Annually, around 20,000 tonnes of catechol are synthetically produced, serving as a crucial precursor for pesticides, flavors, and fragrances. wikipedia.org For instance, the methylation of catechol produces guaiacol, which is then converted to vanillin, a widely used flavoring agent. wikipedia.org The broad utility of catechol derivatives underscores their enduring importance in organic chemistry. wikipedia.orgtaylorandfrancis.com
Structural Characteristics and Chemical Groupings within the Catechol Class
Catechols are a class of organic compounds characterized by a benzene ring with two hydroxyl (-OH) groups attached to adjacent carbon atoms (the ortho position). wikipedia.org This arrangement imparts specific chemical properties. The two hydroxyl groups can participate in hydrogen bonding and act as a bidentate ligand, readily forming complexes with metal ions. wikipedia.org
The reactivity of catechols is significantly influenced by their redox chemistry. They can be oxidized to form semiquinone radicals and subsequently to o-benzoquinones. researchgate.netnih.gov This redox activity is central to their biological roles and their applications as antioxidants. researchgate.netresearchgate.net The general structure of a catechol allows for a wide variety of substituents on the benzene ring, leading to a vast family of derivatives with diverse properties.
Rationale for Dedicated Academic Investigation of 4-(2-Methoxyethyl)benzene-1,2-diol
While direct, extensive research on this compound is not widely published, the rationale for its academic investigation can be inferred from the well-established importance of its structural components. The catechol moiety is a known pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in many pharmaceuticals. researchgate.netresearchgate.net
The presence of the 2-methoxyethyl substituent introduces additional chemical functionality and potential for specific interactions. A key precursor, 4-(2'-methoxyethyl)phenol, is a known intermediate in the synthesis of Metoprolol, a beta-adrenergic blocker used to treat high blood pressure. google.comgoogle.comgoogleapis.com The hydroxylation of this precursor to form this compound would create a new catechol derivative with potential applications in medicinal chemistry and materials science. For example, catechol-functionalized molecules are being explored for their adhesive properties in biomedical applications. nih.gov The investigation of this specific compound is therefore driven by the prospect of creating novel molecules with tailored properties for a range of applications, from new pharmaceuticals to advanced materials.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Catechol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 | 245.5 | 105 |
| 4-Methylcatechol | 452-86-8 | C₇H₈O₂ | 124.14 | 251 | 65 |
| 4-Methoxycatechol | 3934-97-2 | C₇H₈O₃ | 140.14 | - | - |
| 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | 2947-04-8 | C₉H₁₃NO₃ | 183.21 | - | - |
Data sourced from various chemical databases and may represent predicted or experimental values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-methoxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
SQLVYQVJOPEUDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Novel Chemical Transformations of 4 2 Methoxyethyl Benzene 1,2 Diol
Established Synthetic Pathways to 4-(2-Methoxyethyl)benzene-1,2-diol
The synthesis of this compound typically involves the construction of the 4-(2-methoxyethyl)phenol precursor, followed by the introduction of a second hydroxyl group to form the catechol structure.
Conventional Multistep Synthesis Approaches
Conventional methods for synthesizing this compound often rely on a multistep sequence starting from readily available materials. A common precursor is 4-(2-methoxyethyl)phenol, which can be prepared through various classical organic reactions.
One established route to 4-(2-methoxyethyl)phenol begins with 4-hydroxyacetophenone. This process involves the bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. The final step in the formation of the precursor is a single-step reduction of the ketone functionality to a methylene (B1212753) group, which directly produces 4-(2-methoxyethyl)phenol nih.govmdpi.comgoogle.com.
Another approach to 4-(2-methoxyethyl)phenol starts from 4-hydroxyphenylglyoxal dimethyl acetal. This compound is subjected to a reduction reaction in the presence of hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield 4-(2-methoxyethyl)phenol scirp.org.
Once the 4-(2-methoxyethyl)phenol precursor is obtained, the subsequent step is the introduction of a second hydroxyl group ortho to the existing one to form the desired benzene-1,2-diol structure. A classic method for this transformation is the Dakin oxidation. This reaction involves the oxidation of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate wikipedia.orgpharmaguideline.comalfa-chemistry.com. To utilize this reaction, the phenol (B47542) would first need to be converted to a corresponding aldehyde or ketone at the ortho position.
Alternatively, oxidation of the phenol can be achieved using reagents like Fremy's salt (dipotassium nitrosodisulfonate). Fremy's salt is known for the selective oxidation of phenols to quinones, which can then be reduced to the corresponding catechols orgsyn.orgwikipedia.orgsciencemadness.org.
Table 1: Conventional Synthesis Steps for 4-(2-Methoxyethyl)phenol
| Starting Material | Intermediate(s) | Reagents | Product |
| 4-hydroxyacetophenone | 1. alpha-bromo-4-hydroxyacetophenone2. alpha-methoxy-4-hydroxyacetophenone | 1. Bromine, AlCl₃2. NaOCH₃, Methanol3. H₂, Catalyst | 4-(2-methoxyethyl)phenol nih.govmdpi.comgoogle.com |
| 4-hydroxyphenylglyoxal dimethyl acetal | N/A | H₂, 10% Pd/C, HCl, Methanol (B129727) | 4-(2-methoxyethyl)phenol scirp.org |
Modernized and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this primarily involves greener approaches to the hydroxylation of the phenol precursor.
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Oxidoreductase enzymes, such as tyrosinase and laccase, can catalyze the o-hydroxylation of a wide range of phenolic compounds to their corresponding catechols (o-diphenols) mdpi.com. These enzymatic reactions typically occur under mild conditions in aqueous media, avoiding the use of harsh reagents and organic solvents mdpi.com. For instance, tyrosinase catalyzes the o-hydroxylation of monophenols to o-diphenols, which is known as its cresolase activity mdpi.com.
Another modern approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. Iron-based metal-organic frameworks (Fe-MOFs), such as Fe-BTC, have been shown to be effective catalysts for the hydroxylation of phenol to catechol and hydroquinone using hydrogen peroxide as a green oxidant mdpi.comscirp.org. These reactions can often be carried out under mild conditions in water, making them attractive for industrial applications scirp.org. The use of solid acid catalysts in a slurry reactor with H₂O₂ also presents a simple and environmentally clean process for phenol hydroxylation procat.in.
Table 2: Comparison of Modern and Sustainable Hydroxylation Methods
| Method | Catalyst/Reagent | Oxidant | Advantages |
| Biocatalytic Hydroxylation | Tyrosinase, Laccase | O₂ | Mild reaction conditions, aqueous media, high selectivity mdpi.com |
| Heterogeneous Catalysis | Fe-BTC (MOF) | H₂O₂ | Recyclable catalyst, environmentally benign oxidant, mild conditions mdpi.comscirp.org |
| Solid Acid Catalysis | PROCATTM ZT0P | H₂O₂ | Environmentally clean, no mineral acid/alkali waste, cost-effective procat.in |
Modular Synthesis and Functionalization Strategies for this compound Derivatives
The catechol moiety of this compound is a versatile platform for further chemical modification, allowing for the modular synthesis of a wide range of derivatives with tailored properties.
Application of Click Chemistry for Conjugates
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecular architectures and bioconjugates google.compharmaguideline.com. The catechol structure of this compound can be functionalized with "clickable" groups, such as azides or alkynes, to participate in these reactions.
One prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage google.compharmaguideline.com. To apply this to this compound, one of the hydroxyl groups could be modified to introduce a terminal alkyne or an azide group. This functionalized catechol could then be "clicked" with a complementary molecule (e.g., a biomolecule, polymer, or another small molecule) bearing the corresponding azide or alkyne.
Another relevant click reaction is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene. A strategy for surface functionalization has been demonstrated using a copolymer containing both catechol and allyl groups. The catechol units anchor the polymer to a metal surface, while the allyl groups are available for post-functionalization via photo-initiated thiol-ene click reactions with various thiols mdpi.comrsc.org. A similar strategy could be envisioned for creating derivatives of this compound, where an alkene-containing side chain is attached to the catechol ring, allowing for subsequent conjugation via the thiol-ene reaction.
Derivatization through Alkylation, Acylation, and Heterocycle Annulation
The phenolic hydroxyl groups of this compound are amenable to a variety of classical chemical transformations, including alkylation, acylation, and the construction of fused heterocyclic rings.
Alkylation: The hydroxyl groups can be readily alkylated to form ether derivatives. A study on the synthesis of hydroxytyrosyl alkyl ethers, where hydroxytyrosol (B1673988) is 4-(2-hydroxyethyl)benzene-1,2-diol, provides a direct precedent. In this work, the phenolic hydroxyl groups were first protected, then the alcoholic hydroxyl group was alkylated using various alkyl iodides, followed by deprotection to yield the desired alkyl ethers nih.gov. A similar approach could be applied to alkylate the phenolic hydroxyls of this compound.
Acylation: Acylation of the catechol ring can be achieved through Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst alfa-chemistry.comorgsyn.orgnih.govmdpi.comrsc.orgresearchgate.netwur.nl. This reaction introduces an acyl group onto the aromatic ring, typically forming a ketone. The electron-rich nature of the catechol ring would likely direct acylation to the positions ortho or para to the hydroxyl groups, although the regioselectivity would need to be carefully controlled.
Heterocycle Annulation: The catechol ring can also serve as a scaffold for the construction of fused heterocyclic systems. One approach involves the reaction of the corresponding o-quinone (which can be formed by oxidation of the catechol) with suitable reagents. For example, a 1,3-dithiole ring has been annulated to a sterically hindered o-quinone core through the reaction of a dichloro-o-benzoquinone with an alkali metal gem-dithiolate iitm.ac.in. Palladium-catalyzed annulation reactions of aryl heterocycles with strained alkenes also represent a modern method for constructing polycyclic heterocyclic systems scribd.com. Such strategies could be adapted to synthesize novel heterocyclic derivatives of this compound.
Table 3: Examples of Derivatization Strategies for Catechol Analogs
| Derivatization | Reagents/Method | Functional Group Introduced | Example Product Class |
| Alkylation | Alkyl halide, Base | Alkyl ether | Alkoxy-substituted catechols nih.gov |
| Acylation | Acyl chloride/anhydride, Lewis Acid | Acyl (Ketone) | Acyl-substituted catechols mdpi.comrsc.org |
| Heterocycle Annulation | Dithiolate (with o-quinone) | Fused dithiole ring | Dithiole-annulated catechols iitm.ac.in |
Catalytic Systems in the Synthesis of this compound and its Analogs
The development of efficient catalytic systems is crucial for the selective and sustainable synthesis of this compound, particularly for the key hydroxylation step of its phenol precursor.
A variety of heterogeneous catalytic systems have been explored for phenol hydroxylation. Titanium silicate molecular sieves, such as TS-1 and TS-2, are known to catalyze the hydroxylation of phenol to hydroquinone and catechol using hydrogen peroxide iitm.ac.in. These catalysts are particularly noteworthy for their shape selectivity and have been used in commercial processes iitm.ac.in.
As mentioned previously, iron-based metal-organic frameworks (Fe-BTC) have emerged as promising catalysts for the liquid-phase hydroxylation of phenol with H₂O₂ under mild, aqueous conditions mdpi.comscirp.org. Copper-incorporated apatite nanomaterials have also been developed as catalysts for the aqueous-phase hydroxylation of phenol with hydrogen peroxide, demonstrating good conversion and selectivity to dihydroxybenzenes rsc.org.
In addition to these heterogeneous systems, there is growing interest in the development of biomimetic catalysts that mimic the function of natural enzymes. Tyrosinase, a dinuclear copper enzyme, catalyzes the hydroxylation of phenols to catechols with high efficiency and selectivity using molecular oxygen nih.gov. Synthetic catalysts that model the active site of tyrosinase are being developed to replicate this transformation. For example, dinuclear copper complexes have been reported that can catalytically hydroxylate a range of phenols using dioxygen, proceeding through a side-on peroxide complex analogous to the one found in the enzyme nih.gov.
Table 4: Catalytic Systems for Phenol Hydroxylation
| Catalyst | Type | Oxidant | Key Features |
| TS-2 | Titanium Silicate Molecular Sieve | H₂O₂ | Heterogeneous, shape-selective iitm.ac.in |
| Fe-BTC | Metal-Organic Framework | H₂O₂ | Heterogeneous, active under mild aqueous conditions, recyclable mdpi.comscirp.org |
| Copper-Apatite | Nanomaterial | H₂O₂ | Heterogeneous, good conversion and selectivity in aqueous phase rsc.org |
| Synthetic Dinuclear Copper Complexes | Homogeneous Biomimetic | O₂ | Mimics tyrosinase activity, uses molecular oxygen nih.gov |
Transition Metal-Mediated Catalysis
Transition metal catalysis offers powerful tools for the selective functionalization of aromatic rings. One of the notable advancements in the synthesis of catechols from phenolic precursors is the use of palladium-catalyzed C-H oxygenation. This approach allows for the direct introduction of a hydroxyl group at the ortho position of a phenol, providing a direct route to the catechol structure.
A significant methodology in this area is the silanol-directed, palladium(II)-catalyzed C-H oxygenation of phenols. nih.govresearchgate.netnih.gov This method is characterized by its high site selectivity and broad functional group tolerance, enabling the oxygenation of both electron-neutral and electron-poor phenols. nih.govresearchgate.netnih.gov The reaction proceeds through a silanol-directed acetoxylation, which is then followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol intermediate. A subsequent desilylation step yields the final catechol product. nih.govresearchgate.netnih.gov
The general applicability of this palladium-catalyzed C-H oxygenation is demonstrated by its tolerance to a variety of functional groups on the phenol ring, including halogens (F, Cl, Br, I), aldehydes, and ketones. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the established substrate scope suggests its potential applicability to a precursor such as 4-(2-methoxyethyl)phenol.
| Catalyst System | Substrate Type | Key Features | Reported Yields |
|---|---|---|---|
| Pd(OAc)₂ with PhI(OAc)₂ as oxidant | Silyl-ether protected phenols | High ortho-selectivity, broad functional group tolerance | Moderate to good yields for a range of substituted phenols |
Another approach in transition metal-catalyzed hydroxylation of phenols involves the use of iron-based catalysts. For instance, an iron-containing metal-organic framework (Fe-BTC) has been shown to catalyze the hydroxylation of phenol using hydrogen peroxide as the oxidant, yielding a mixture of catechol and hydroquinone. rsc.org
Organocatalytic and Biocatalytic Approaches
Organocatalysis
While organocatalysis has emerged as a powerful strategy in asymmetric synthesis, its application to the direct ortho-hydroxylation of simple phenols to produce catechols is not as extensively documented as transition metal or biocatalytic methods. Research in organocatalysis has explored the asymmetric dearomatization of phenols, which can lead to complex chiral structures. rsc.orgnih.govresearchgate.net Additionally, organocatalytic oxidative coupling of phenols has been investigated for the formation of C-C and C-O bonds. nih.govresearchgate.net However, these methods are generally geared towards the synthesis of more complex molecules rather than the direct formation of simple catechols from phenolic precursors. The direct and selective introduction of a hydroxyl group onto an unactivated aromatic C-H bond using a small organic molecule as a catalyst remains a significant challenge.
Biocatalysis
Biocatalytic methods offer an environmentally benign and highly selective alternative for the synthesis of catechols. Enzymes, particularly tyrosinases and laccases, are known to catalyze the ortho-hydroxylation of phenols. nih.govnih.govtudelft.nl
Tyrosinase, a copper-containing monooxygenase, is a key enzyme in melanin synthesis and can catalyze two main reactions: the hydroxylation of monophenols to o-diphenols (catechols) and the subsequent oxidation of o-diphenols to o-quinones. nih.gov The catalytic cycle of tyrosinase allows for the direct and regioselective hydroxylation of 4-substituted phenols to the corresponding 4-substituted catechols. nih.gov For the synthesis of this compound, the corresponding precursor, 4-(2-methoxyethyl)phenol, could potentially serve as a substrate for tyrosinase. The reaction often requires a reducing agent, such as ascorbic acid, to reduce the initially formed o-quinone back to the desired catechol, thus preventing subsequent polymerization or other side reactions. nih.gov
Laccases are another class of copper-containing oxidoreductases that can be employed in the synthesis of catechols, although they are more commonly associated with the oxidation of phenols to radicals, which can then undergo coupling reactions. nih.govtudelft.nlresearchgate.net However, under specific conditions and in the presence of appropriate mediators, laccases can also facilitate the formation of catechol derivatives.
The high selectivity of these enzymatic reactions often circumvents the need for protecting groups and can be performed under mild reaction conditions in aqueous media.
| Enzyme | Substrate Type | Transformation | Key Advantages |
|---|---|---|---|
| Tyrosinase | 4-Substituted phenols | ortho-Hydroxylation | High regioselectivity, mild reaction conditions, environmentally friendly |
| Laccase | Phenolic compounds | Oxidation/Hydroxylation | Uses molecular oxygen as an oxidant, "green" catalyst |
Mechanistic Investigations and Reaction Dynamics Pertinent to 4 2 Methoxyethyl Benzene 1,2 Diol
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 4-(2-Methoxyethyl)benzene-1,2-diol is not extensively detailed in dedicated publications. However, potential synthetic routes and their underlying mechanisms can be inferred from the well-documented synthesis of its close analog, hydroxytyrosol (B1673988) (4-(2-hydroxyethyl)benzene-1,2-diol), and other substituted catechols. nih.govtandfonline.comacs.orgnih.govresearchgate.net
A plausible synthetic strategy would involve the introduction of the 4-(2-methoxyethyl) side chain onto a catechol or a precursor molecule, followed by any necessary functional group manipulations. One potential pathway could start from catechol itself, proceeding through a Friedel-Crafts acylation with a suitable acyl halide or anhydride, followed by reduction. The regioselectivity of such an acylation on catechol would be directed by the strong ortho- and para-directing nature of the two hydroxyl groups.
Another approach could involve the modification of a pre-existing side chain. For instance, a synthetic route to 4-(2'-methoxyethyl)phenol has been described, which involves the bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone. google.com This intermediate can then be reacted with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group, followed by reduction of the ketone to form the ethyl side chain. Subsequent hydroxylation of the phenol (B47542) at the 3-position would yield the target catechol. Modern catalytic methods, such as palladium-catalyzed C-H oxygenation of phenols, could also be employed for this final hydroxylation step, offering high site selectivity. nih.gov
Furthermore, rearrangement reactions are a known method for introducing substituents onto phenolic rings. A patent for the synthesis of 4-(2-methylallyl)-1,2-benzenediol describes a process involving Claisen and Cope rearrangements of a 2-(2-methylallyloxy)phenol catalyzed by gamma-alumina. google.com While a direct analogy for a methoxyethyl group is not immediate, this illustrates the potential for rearrangement chemistry in the synthesis of such catechol derivatives.
Electrochemical methods also present a viable, environmentally friendly approach for the synthesis of catechol derivatives through the oxidation of catechol to an o-benzoquinone, which can then undergo a Michael addition with a suitable nucleophile. rsc.org
Kinetic and Thermodynamic Studies of Chemical Reactions Involving this compound
The primary reaction of catechols is their oxidation to the corresponding o-quinones. This process is a two-electron, two-proton transfer, and its thermodynamics are highly dependent on the substituents present on the catechol ring. The methoxyethyl group at the 4-position is expected to be an electron-donating group, which would lower the oxidation potential of the catechol, making it more susceptible to oxidation compared to unsubstituted catechol.
Kinetic studies on the oxidation of catechols by various oxidants, including molecular oxygen, ozone, and radical species, have been performed. nih.govacs.orgnih.gov The reaction of catechols with hydroxyl radicals is known to be very fast, with rate constants in the order of 10^10 M⁻¹s⁻¹. acs.org The presence of the methoxyethyl side chain is unlikely to significantly alter this diffusion-controlled reaction rate.
The table below summarizes kinetic data for the oxidation of catechol and a related derivative, providing a reference for the potential reactivity of this compound.
| Reaction | Oxidant | pH | Rate Constant (k) | Reference |
| Catechol Oxidation | Hydroxyl Radical | ~7 | 1.04 x 10¹⁰ cm³ molecules⁻¹ s⁻¹ (gas phase) | acs.org |
| Catechol Oxidation | Ozone (on NaCl) | N/A | 6.3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | acs.org |
| 4-tert-Butylcatechol Oxidation | Electrochemical | 7.0 | k_obs (s⁻¹) varies with nucleophile concentration | researchgate.net |
Thermodynamic data for the complexation of catechols with metal ions have also been reported. rsc.orgelectronicsandbooks.com The catechol moiety of this compound would be expected to form stable complexes with a variety of metal ions, a property characteristic of catechols.
Stereochemical Control and Regioselectivity in Analog Synthesis
The synthesis of analogs of this compound would require careful control of stereochemistry and regioselectivity, depending on the desired structure of the analog.
Regioselectivity:
The introduction of substituents onto the aromatic ring of this compound or its precursors would be governed by the directing effects of the existing functional groups. The two hydroxyl groups of the catechol are strongly activating, ortho- and para-directing groups. The methoxyethyl side chain is also an activating, ortho- and para-directing group. Therefore, in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, the incoming electrophile would be directed to the positions ortho and para to these activating groups. libretexts.orgrsc.orgeurekaselect.com The precise regiochemical outcome would depend on the interplay of electronic and steric factors.
The following table illustrates the potential regiochemical outcomes of a Friedel-Crafts acylation on a protected catechol precursor, highlighting the directing effects of the substituents.
| Starting Material (Protected Catechol) | Electrophile | Major Regioisomeric Products (Post-deprotection) | Directing Influence |
| 1,2-Dimethoxybenzene | Acetyl Chloride/AlCl₃ | 4-Acetyl-1,2-benzenediol and 3-Acetyl-1,2-benzenediol | The two methoxy groups are ortho, para-directing. |
| 4-(2-Methoxyethyl)-1,2-dimethoxybenzene | Acetyl Chloride/AlCl₃ | 5-Acetyl-4-(2-methoxyethyl)benzene-1,2-diol and 3-Acetyl-4-(2-methoxyethyl)benzene-1,2-diol | The two methoxy groups and the methoxyethyl group are all ortho, para-directing. |
Stereochemical Control:
If analogs of this compound with chiral centers are to be synthesized, for example, with a chiral center in the side chain, stereoselective synthetic methods would be necessary. General strategies for achieving stereocontrol include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. youtube.comnih.gov
For instance, to create a chiral center at the carbon bearing the hydroxyl group in an analog like 4-(1-hydroxy-2-methoxyethyl)benzene-1,2-diol, an asymmetric reduction of a corresponding ketone precursor could be employed using a chiral reducing agent such as a CBS catalyst. Alternatively, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of a new stereocenter. youtube.com
Computational Chemistry and Cheminformatics Studies of 4 2 Methoxyethyl Benzene 1,2 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
There are no specific Density Functional Theory (DFT) studies available for 4-(2-methoxyethyl)benzene-1,2-diol. This type of research would typically involve calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict the molecule's electronic properties and reactivity. mdpi.comrsc.orgresearchgate.net Such calculations provide insights into potential sites for electrophilic and nucleophilic attacks. mdpi.com
Molecular Docking Simulations and Ligand-Target Interactions in Biological Systems
No molecular docking studies have been published that specifically investigate the interaction of this compound with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein receptor. nist.govwikipedia.org These simulations are crucial in drug design for estimating binding affinity and understanding interaction mechanisms at the molecular level. chemeo.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analytics
A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound yielded no results. QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. nih.govglpbio.com These models are used for predicting the properties of new chemical entities without the need for extensive experimental testing. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
There is no published research on molecular dynamics (MD) simulations for this compound. MD simulations are used to analyze the movement of atoms and molecules over time, providing detailed information on conformational changes, flexibility, and the influence of solvent on the molecule's behavior. pharmacompass.comrsc.org These simulations are valuable for understanding how the compound behaves in a biological environment, including its stability and interactions with surrounding water molecules. researchgate.net
Mechanistic Exploration of Biological Activities and Structure Activity Relationships Sar of 4 2 Methoxyethyl Benzene 1,2 Diol and Its Analogs
Antimicrobial Activity and Underlying Cellular/Enzymatic Mechanisms (e.g., antibacterial against plant pathogens, antifungal, antiviral in vitro studies)
The biological activity of 4-(2-Methoxyethyl)benzene-1,2-diol and its analogs has been a subject of scientific investigation, particularly concerning their antimicrobial properties. Research has focused on analogs such as 4-allylbenzene-1,2-diol, which has demonstrated significant antibacterial efficacy against a variety of plant pathogens. nih.govnih.gov
Studies have revealed that 4-allylbenzene-1,2-diol possesses a broad spectrum of antibacterial activity. nih.gov It has shown strong inhibitory effects against pathogens such as Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm). nih.govnih.gov Further testing confirmed its activity against X. fragariae (Xf), X. campestris pv. campestris (Xcc), Pectobacterium carotovorum subspecies brasiliense (Pcb), and P. carotovorum subsp. carotovorum (Pcc). nih.govnih.gov The minimum inhibitory concentration (MIC) values for these pathogens were found to range from 333.75 to 1335 μmol/L. nih.govnih.gov In greenhouse experiments, 4-allylbenzene-1,2-diol provided a notable protective effect against Xoo in rice, with a control efficacy of 72.73% at four times the MIC, outperforming the conventional antibiotic kasugamycin. nih.gov
The inhibitory action of 4-allylbenzene-1,2-diol against various bacterial pathogens is dose-dependent. For instance, at a concentration of 500 μmol/L, it achieved over 94% inhibition against Xac, Xoo, and Xcm. nih.gov Even at a lower concentration of 250 μmol/L, significant inhibition rates were observed. nih.gov
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μmol/L) |
|---|---|
| Xanthomonas oryzae pv. oryzae (Xoo) | 333.75 |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 333.75 |
| Xanthomonas axonopodis pv. citri (Xac) | 667.5 |
| Xanthomonas campestris pv. mangiferaeindicae (Xcm) | 667.5 |
| Xanthomonas fragariae (Xf) | 667.5 |
| Xanthomonas campestris pv. campestris (Xcc) | 667.5 |
| Pectobacterium carotovorum subsp. brasiliense (Pcb) | 1335 |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 1335 |
While direct studies on the specific enzyme inhibition mechanisms of this compound are limited, research into structurally similar compounds provides insight into potential activities. The main protease of SARS-CoV-2, 3CLpro (Mpro), is a critical enzyme for viral replication and a primary target for antiviral drug development. mdpi.comnih.gov It is a cysteine protease that processes viral polyproteins, and its function is dependent on its homodimeric structure. mdpi.comnih.gov
Analogs such as eugenol have been shown to inhibit the enzymatic activity of SARS-CoV-2 3CLpro in vitro with a sub-micromolar inhibition constant (Ki = 0.81 μM). mdpi.com Other related phenylpropene compounds also demonstrated inhibitory effects, though with lower potency. mdpi.com The mechanism of some inhibitors involves binding to the catalytic Cys-His dyad within the enzyme's active site. mdpi.comnih.gov For instance, certain inhibitors form a covalent bond with the catalytic Cys145, thereby blocking its function. nih.govresearchgate.net Another proposed mechanism involves ligands binding at the junction of the enzyme's domains, which can restrict the flexibility required for dimerization and subsequent catalytic activity. nih.gov These findings suggest that the benzene-1,2-diol scaffold could serve as a basis for designing enzyme inhibitors, although specific studies on this compound are required to confirm this potential.
A key aspect of the antimicrobial action of this compound analogs involves the disruption of microbial cellular structures. The analog 4-allylbenzene-1,2-diol has been shown to damage the integrity of the bacterial cell membrane. nih.govnih.gov Scanning electron microscopy revealed that treatment with this compound caused concavities and perforations in bacterial cells. nih.gov This physical damage leads to an increase in cell membrane permeability, resulting in the leakage of intracellular contents and ultimately cell death. nih.govnih.gov
In addition to direct bactericidal effects, these compounds can interfere with pathogenicity-related factors such as biofilm formation. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. mdpi.com The analog 4-allylbenzene-1,2-diol effectively prevents biofilm formation in Xoo. nih.govnih.gov It also reduces the production of extracellular polysaccharides (EPS), a critical component of the biofilm matrix, and limits the swimming motility of the bacteria, which is crucial for the initial stages of biofilm development. nih.govnih.gov Similarly, the related compound eugenol and its derivatives have been found to markedly inhibit biofilm formation in Escherichia coli O157:H7 without affecting the growth of planktonic cells. nih.gov
Antioxidant and Radical Scavenging Mechanisms at the Molecular Level
Phenolic compounds, including benzene-1,2-diol derivatives, are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govmedchemexpress.com These compounds can protect against oxidative damage by neutralizing reactive oxygen species (ROS). nih.gov The primary mechanism often involves a hydrogen atom transfer (HAT) process, where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing it. nih.gov
The structural analog 3,4-Dihydroxyphenylglycol, a phenolic compound found in olive oil, demonstrates significant antioxidant activity. medchemexpress.com In a DPPH free radical scavenging assay, it exhibited an IC50 value of 1.55 μM. medchemexpress.com Beyond direct radical scavenging, this compound also shows anti-inflammatory effects by downregulating the expression of proinflammatory enzymes like iNOS and COX-2 in stimulated macrophages. medchemexpress.com The antioxidant activity of phenolic compounds is heavily influenced by their chemical structure, including the number and position of hydroxyl groups on the aromatic ring. nih.gov
Investigation of Enzyme Modulation and Receptor Binding (in vitro, non-human models)
The evaluation of how novel compounds interact with biological targets is crucial for drug discovery. nih.gov In vitro methods such as enzyme modulation and receptor binding assays are fundamental tools for this purpose. nih.govresearchgate.net Receptor binding assays, for example, utilize radiolabeled or fluorescently tagged ligands to quantify the interaction between a compound and a specific receptor, providing data on affinity and binding kinetics. nih.govresearchgate.net
While these techniques are widely applied to characterize the pharmacological profiles of new chemical entities, specific data from in vitro enzyme modulation or receptor binding studies for this compound were not available in the consulted research. Such studies would be necessary to elucidate its specific molecular targets and to understand its potential therapeutic applications.
Comprehensive Structure-Activity Relationship (SAR) Analysis of Synthesized Derivatives
Structure-activity relationship (SAR) analysis is essential for optimizing the biological activity of lead compounds. mdpi.comresearchgate.net By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological effects, researchers can identify key pharmacophoric features. mdpi.com
For analogs of this compound, SAR studies have provided valuable insights. For example, research on eugenol and its derivatives has highlighted the structural requirements for antibiofilm activity against E. coli O157:H7. nih.gov This work indicates that the C-1 hydroxyl group, the C-2 methoxy (B1213986) group, and a C-4 alkyl or alkane chain on the benzene (B151609) ring are important for inhibitory action. nih.gov
| Compound | Key Structural Features | Biofilm Inhibition (% vs control) |
|---|---|---|
| Eugenol | C-1 OH, C-2 OMe, C-4 Allyl | ~75% |
| 4-Ethylguaiacol | C-1 OH, C-2 OMe, C-4 Ethyl | ~70% |
| Isoeugenol | C-1 OH, C-2 OMe, C-4 Propenyl | ~60% |
| 2-Methoxy-4-propylphenol | C-1 OH, C-2 OMe, C-4 Propyl | ~50% |
| Vanillin | C-1 OH, C-2 OMe, C-4 Aldehyde | No significant inhibition |
The nature and position of substituents on the aromatic ring of benzene-1,2-diol analogs can profoundly influence their biological activity and selectivity. mdpi.com Aromatic rings are crucial for interacting with drug targets through forces like π-π stacking and hydrogen bonding. mdpi.com Introducing different functional groups can modulate a molecule's pharmacological properties. mdpi.com
In the case of eugenol derivatives, the presence and size of the C-4 alkane chain are closely related to their antibiofilm activity. nih.gov Compounds like eugenol (allyl chain) and 4-ethylguaiacol (ethyl chain) showed marked inhibition, whereas vanillin, which has an aldehyde group at the C-4 position, was inactive. nih.gov This suggests that a lipophilic alkyl substituent at this position is favorable for activity.
Similarly, studies on other classes of compounds, such as lobelane analogs, have shown that introducing substituents onto the phenyl rings can either increase or decrease potency depending on the specific modification and its interaction with the biological target. nih.gov For instance, in a series of N-1,2-diol lobelane analogs, incorporating phenyl ring substituents generally led to reduced potency in inhibiting the vesicular monoamine transporter-2 (VMAT2), although exceptions with retained potency were noted. nih.gov These examples underscore the principle that even minor structural modifications can lead to significant changes in bioactivity, highlighting the importance of systematic SAR studies in the development of new therapeutic agents.
Conformational Effects on Biological Potency
The rotation around the single bonds within the 2-methoxyethyl side chain gives rise to different rotational isomers, or rotamers. Of particular importance is the torsion angle around the Cα-Cβ bond of the ethyl chain and the Cβ-O bond of the methoxy group. These rotations determine the spatial relationship between the catechol nucleus and the terminal methoxy group. The two primary conformations are typically referred to as anti (or trans) and gauche.
In the anti conformation, the catechol ring and the methoxy group are positioned on opposite sides of the ethyl chain, resulting in a more extended structure. Conversely, in the gauche conformation, these groups are in closer proximity. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance and intramolecular interactions, such as hydrogen bonding. The surrounding solvent environment can also play a role in favoring one conformation over another.
The specific conformation adopted by this compound upon binding to a biological receptor is often the one that provides the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. If the active site of a receptor has a geometrically constrained binding pocket, only specific conformers of the molecule will be able to fit and elicit a biological response. Therefore, the energy barrier to achieving the "bioactive" conformation is a key factor in determining the potency of the compound.
For instance, if a receptor's binding site requires a more compact, folded conformation, analogs that are pre-disposed to adopt a gauche-like arrangement may exhibit higher potency. Conversely, if the binding site is more linear and extended, analogs that favor an anti conformation would be expected to be more active. This concept is a cornerstone of structure-activity relationship (SAR) studies, where modifications to the molecular structure are made to influence conformational preferences and thereby enhance biological activity.
The introduction of substituents on the catechol ring or the ethyl side chain can alter the conformational equilibrium. For example, bulky substituents may sterically hinder certain rotations, thereby locking the molecule into a more rigid conformation. This can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not.
Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations of flexible molecules like this compound and to understand how structural modifications influence these preferences. These theoretical studies, when combined with experimental biological data, provide valuable insights into the conformational requirements for optimal biological activity.
Below is a hypothetical data table illustrating how conformational preferences might influence the biological potency of a series of analogs.
| Compound | Substituent on Side Chain | Predominant Conformation | Receptor Binding Affinity (Ki, nM) |
| This compound | None | Flexible (gauche/anti equilibrium) | 50 |
| Analog A | α-methyl | Restricted (favors gauche) | 25 |
| Analog B | β-methyl | Restricted (favors anti) | 150 |
| Analog C | Cyclopropyl at α,β | Rigid (locked conformation) | 10 |
This illustrative table demonstrates that restricting the conformation to a more favorable one (e.g., Analog A and C) can lead to an increase in binding affinity, while favoring a less optimal conformation (e.g., Analog B) can decrease potency.
Natural Occurrence, Isolation, and Biosynthetic Considerations of 4 2 Methoxyethyl Benzene 1,2 Diol
Identification and Characterization in Natural Sources
While direct evidence for the presence of 4-(2-Methoxyethyl)benzene-1,2-diol in nature is not documented in available literature, compounds with similar structural features, such as a catechol ring and a methoxy (B1213986) group, are known to exist in various plant and microbial sources. Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant kingdom. It is plausible that this compound could be identified as a minor component in plant extracts, particularly in species known to produce other phenylethyl compounds or their derivatives.
The identification and characterization of such a compound from a natural source would typically involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) would be the primary tools for initial detection and structural elucidation. Further confirmation would be achieved through the isolation of a pure sample and subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to definitively establish the connectivity of the atoms within the molecule.
It is also conceivable that this compound could be a metabolite produced by microorganisms, either through the modification of a precursor molecule or as part of a larger biosynthetic pathway. Screening of microbial fermentation broths would be a viable approach to explore this possibility.
Advanced Extraction and Isolation Methodologies from Complex Natural Matrices
The extraction and isolation of a polar phenolic compound like this compound from a complex natural matrix, such as a plant extract, would necessitate advanced methodologies to achieve high purity and yield.
Extraction Techniques:
Conventional methods like maceration and Soxhlet extraction, while simple, often require large volumes of organic solvents and can be time-consuming. Modern, more efficient techniques would be preferred:
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, leading to a more rapid and efficient extraction process. The choice of solvent is critical, with polar solvents like ethanol-water mixtures being particularly effective for extracting phenolic compounds.
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the solvent. While highly selective, the non-polar nature of CO2 may require the addition of a polar co-solvent like ethanol (B145695) to efficiently extract a catechol derivative.
Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which increases their extraction efficiency and reduces extraction time and solvent consumption.
Isolation and Purification:
Following extraction, a multi-step purification process would be essential. This typically involves:
Liquid-Liquid Partitioning: The crude extract would be partitioned between an aqueous phase and an immiscible organic solvent to separate compounds based on their polarity.
Column Chromatography: This is a crucial step for separating individual compounds from the complex mixture. Common stationary phases include silica (B1680970) gel or Sephadex LH-20, which is particularly effective for separating phenolic compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain the compound at high purity, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase would be employed.
Below is an illustrative table of advanced extraction methodologies that could be applied.
| Extraction Method | Principle | Potential Advantages for this compound |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer. | Reduced extraction time and solvent consumption; suitable for thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. | Fast, efficient, and requires less solvent than conventional methods. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective and provides solvent-free extracts; may require a polar co-solvent. |
| Pressurized Liquid Extraction (PLE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. | Faster than traditional methods and uses less solvent. |
Proposed Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of this compound has not been specifically described. However, its structure suggests a plausible pathway originating from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants and microorganisms.
A likely precursor for the catechol ring would be L-phenylalanine or L-tyrosine. The biosynthesis could proceed through a series of enzymatic reactions including hydroxylation, decarboxylation, and methylation. The methoxy group could be introduced by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring or the side chain.
To elucidate the exact biosynthetic pathway, precursor incorporation studies would be necessary. This would involve feeding isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled phenylalanine or tyrosine) to the producing organism (plant or microbe) and then tracking the incorporation of the label into the final product, this compound, using techniques like mass spectrometry and NMR spectroscopy.
Chemoenzymatic Synthesis Approaches Inspired by Natural Biosynthesis
While a specific chemoenzymatic synthesis for this compound is not reported, general strategies for the synthesis of substituted catechols can be considered. These approaches often leverage the selectivity of enzymes to perform specific chemical transformations that are challenging to achieve with traditional chemical methods.
A plausible chemoenzymatic route could involve the use of a dioxygenase enzyme to introduce the two hydroxyl groups onto a suitable benzene (B151609) derivative. For instance, a toluene (B28343) dioxygenase could potentially convert a substituted toluene into a cis-dihydrodiol, which can then be chemically modified to the desired product.
Alternatively, a tyrosinase or a laccase enzyme could be used to hydroxylate a precursor phenol (B47542) to a catechol. The subsequent methoxylation of the side chain could be achieved either chemically or enzymatically using an O-methyltransferase.
These chemoenzymatic approaches offer the potential for more environmentally friendly and stereoselective syntheses compared to purely chemical routes.
Environmental Fate and Chemical Degradation Studies of 4 2 Methoxyethyl Benzene 1,2 Diol
Atmospheric Chemistry and Reactivity with Environmental Oxidants
The atmospheric fate of 4-(2-Methoxyethyl)benzene-1,2-diol is primarily governed by its reactions with key environmental oxidants, namely ozone (O₃) and hydroxyl radicals (•OH). As a catechol, the compound's aromatic ring with its two hydroxyl groups is susceptible to attack by these reactive species.
Reaction with Ozone: Ozone is another significant atmospheric oxidant that can react with phenolic compounds, although generally at a slower rate than hydroxyl radicals. The ozonolysis of catechols can lead to the formation of a variety of products, including quinones and ring-opened dicarboxylic acids. nih.gov The rate of ozonolysis is also influenced by the substituents on the aromatic ring. For catechols, the reaction with ozone can contribute to their removal from the atmosphere, particularly in regions with high ozone concentrations.
The following table summarizes the expected reactivity of this compound with key atmospheric oxidants based on data for structurally related compounds.
| Oxidant | Expected Reactivity | Primary Reaction Pathway |
| Hydroxyl Radical (•OH) | High | Electrophilic addition, H-abstraction |
| Ozone (O₃) | Moderate | Electrophilic attack, Ring cleavage |
Aquatic Degradation Pathways
In aquatic environments, the degradation of this compound can occur through several pathways, including photolysis, abiotic transformation, and biotic degradation.
Photolysis: The absorption of sunlight by the catechol structure can lead to its direct photolytic degradation. The presence of the aromatic ring and hydroxyl groups suggests that this compound may absorb light in the environmentally relevant ultraviolet (UV) spectrum, initiating photochemical reactions. Indirect photolysis, mediated by other light-absorbing species in the water that generate reactive species like hydroxyl radicals, can also contribute to its degradation.
Abiotic Transformation: In the absence of light, abiotic transformation processes can still occur. Hydrolysis of the ether linkage in the methoxyethyl side chain is a potential, though likely slow, degradation pathway under typical environmental pH conditions. Oxidation by dissolved oxygen, potentially catalyzed by metal ions present in natural waters, can also lead to the transformation of the catechol moiety.
Biotic Transformation: Microbial degradation is expected to be a major pathway for the removal of this compound from aquatic and soil environments. Numerous microorganisms possess the enzymatic machinery to break down catechols. acs.org The degradation typically involves the cleavage of the aromatic ring by catechol dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids that can then be further metabolized. uky.edu The methoxyethyl side chain may also be subject to microbial metabolism, potentially through ether cleavage or oxidation. Both aerobic and anaerobic degradation pathways for substituted catechols have been documented. uky.edu
Identification and Assessment of Environmental Transformation Products
The degradation of this compound in the environment leads to the formation of various transformation products. The nature of these products depends on the specific degradation pathway.
Atmospheric Transformation Products: The atmospheric oxidation of catechols by hydroxyl radicals and ozone is known to produce a range of products. nih.gov Key transformation products expected from this compound include:
Quinones: Oxidation of the catechol ring readily forms corresponding ortho-quinones.
Substituted Muconic Acids: Ring cleavage reactions can lead to the formation of dicarboxylic acids, such as substituted muconic acids. nih.gov
Smaller Carboxylic Acids and Aldehydes: Further oxidation can break down the larger molecules into smaller, more volatile organic compounds like glyoxylic acid and oxalic acid. nih.gov
Aquatic Transformation Products: In aquatic systems, both abiotic and biotic degradation processes will generate a suite of transformation products.
Polymerization Products: Under certain conditions, catechols can undergo oxidative polymerization to form humic-like substances.
Ring-Cleavage Products: Similar to atmospheric degradation, microbial metabolism in water is expected to produce aliphatic carboxylic acids.
Side-Chain Oxidation Products: The methoxyethyl side chain could be oxidized to form corresponding alcohol or carboxylic acid derivatives.
The following table provides a summary of likely transformation products from the environmental degradation of this compound.
| Degradation Pathway | Potential Transformation Products | Significance |
| Atmospheric Oxidation | Quinones, Substituted Muconic Acids, Smaller Carboxylic Acids | Contribution to secondary organic aerosol (SOA) formation |
| Aquatic Photolysis | Oxidized and fragmented products | Alteration of chemical structure and toxicity |
| Aquatic Biodegradation | Aliphatic Carboxylic Acids, CO₂, H₂O | Mineralization and removal from the environment |
The environmental fate and transformation of this compound are complex, involving a variety of chemical and biological processes. While a comprehensive understanding requires further research, the existing knowledge on the degradation of structurally similar catechols provides a strong basis for predicting its environmental behavior and the formation of its transformation products. The ultimate fate of this compound in the environment is likely its mineralization to carbon dioxide and water through a combination of these degradation pathways.
Future Directions and Emerging Research Avenues for 4 2 Methoxyethyl Benzene 1,2 Diol Research
Development of Next-Generation Synthetic Strategies for Complex Analogs
The synthesis of complex analogs of natural products presents a considerable challenge in organic chemistry but also holds immense potential for drug discovery and development. rroij.com Natural products often possess diverse biological activities, making them attractive candidates for pharmaceutical development. rroij.com However, their structural complexity and limited availability from natural sources necessitate innovative synthetic strategies to create analogs with improved potency, selectivity, and pharmacokinetic properties. rroij.com
One prominent approach is total synthesis , where chemists design routes to replicate complex molecular structures. rroij.com This process often involves strategic bond formations, the use of protecting groups, and stereochemical control. rroij.com Another key strategy is semisynthesis , which involves modifying a natural product's structure to generate analogs with optimized pharmacological profiles. rroij.com This allows for the rapid exploration of a wide range of structural modifications. rroij.com
Advances in synthetic methodology, such as transition metal-catalyzed reactions, asymmetric synthesis, and serial reactions, have expanded the toolbox for efficiently creating natural product analogs. rroij.com These strategies not only provide access to diverse chemical spaces but also facilitate Structure-Activity Relationship (SAR) studies to understand the molecular basis of biological activity. rroij.com
A greener approach to synthesizing new catechol derivatives involves electrochemical methods . rsc.orgnih.gov This one-pot synthesis strategy can produce new organic compounds with high purity and good yields under environmentally friendly conditions, avoiding the use of harmful reagents. rsc.orgnih.gov
| Synthetic Strategy | Description | Key Advantages |
| Total Synthesis | Complete chemical synthesis of a complex molecule from simple, commercially available precursors. | Enables access to large quantities of the target molecule and its analogs, facilitates SAR studies. rroij.com |
| Semisynthesis | Chemical modification of a readily available natural product or intermediate. | Allows for rapid generation of a diverse library of analogs for screening. rroij.com |
| Electrochemical Synthesis | Utilizes electrochemical reactions to drive the synthesis of target molecules. | Offers a "green" alternative with high purity and good yields, avoiding harsh reagents. rsc.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
In recent years, artificial intelligence (AI) and machine learning (ML) have revolutionized structure-based drug design (SBDD). nih.gov These techniques analyze vast amounts of experimental data to create predictive models that inform the drug discovery process. nih.gov Deep learning (DL), a subfield of ML, utilizes multi-layered neural networks to extract highly complex patterns from data and has become a popular tool in SBDD. nih.gov
The primary CADD approaches are structure-based drug design (SBDD) , used when the 3D structure of the target is known, and ligand-based drug design (LBDD) . nih.gov Reinforcement learning (RL) is another AI technique where an "agent" learns to make decisions through trial-and-error based on rewards and punishments. nih.gov Deep reinforcement learning (DRL) combines DL and RL, allowing the agent to make decisions from unstructured data. nih.gov
One example of a deep generative model is Molecule Optimization by Reinforcement Learning and Docking (MORLD) , which uses binding affinities from docking simulations as rewards in reinforcement learning to design novel compounds. nih.gov AI and ML are also being applied to materials discovery, with the goal of accelerating the identification of new compounds with desirable properties. osti.gov
| AI/ML Technique | Application in Drug Discovery |
| Machine Learning (ML) | Analyzes large datasets to create predictive models for drug discovery. nih.gov |
| Deep Learning (DL) | Extracts complex patterns from experimental data to inform structure-based drug design. nih.gov |
| Reinforcement Learning (RL) | An agent learns to make decisions based on rewards and punishments to optimize molecular properties. nih.gov |
| Deep Reinforcement Learning (DRL) | Combines DL and RL for de novo design of novel compounds. nih.gov |
Exploration of Novel Applications in Advanced Materials Science
The unique properties of catechol and its derivatives are being explored for novel applications in advanced materials science. For instance, researchers have synthesized 3,5-disubstituted sulfonamide catechol ligands and their iron(III) complexes for potential use as MRI contrast agents. nih.gov These complexes have shown significantly higher longitudinal relaxivity values in water and plasma compared to typical iron(III) complexes, suggesting their potential for enhanced imaging. nih.gov
The ability of catechols to form complexes with metal ions is a key feature driving their application in materials science. This interaction can be harnessed to create materials with specific magnetic, electronic, or catalytic properties. The development of new synthetic strategies for catechol derivatives will further expand the range of accessible materials with tailored functionalities.
Uncovering Undiscovered Mechanistic Bioactivity Profiles in Non-Human Biological Systems
Research into the bioactivity of catechol derivatives in non-human biological systems is revealing novel mechanisms of action. For example, 4-allylbenzene-1,2-diol, a compound isolated from Piper austrosinense, has demonstrated strong antibacterial activity against several plant pathogens. nih.gov Studies have shown that this compound damages the integrity of the bacterial cell membrane, leading to increased permeability and ultimately cell death. nih.gov
Furthermore, 4-allylbenzene-1,2-diol has been observed to inhibit the formation of biofilms, which are crucial for the pathogenicity of many bacteria. nih.gov This suggests that the compound interferes with bacterial communication and colonization. nih.gov The protective effects of this catechol derivative against plant diseases highlight its potential as a source for developing new antibacterial agents for agricultural applications. nih.gov Understanding the diverse bioactivities of catechol derivatives in various organisms will open up new avenues for their application in fields ranging from medicine to agriculture.
Q & A
Basic: What synthetic methodologies yield 4-(2-Methoxyethyl)benzene-1,2-diol with high purity and efficiency?
Answer:
The compound can be synthesized via alkylation of hydroxytyrosol derivatives. A reported method involves reacting phenolic precursors with methoxyethyl halides under basic conditions, achieving a 96% yield. Key steps include:
- Purification : Liquid-liquid extraction followed by column chromatography.
- Characterization : Confirmation via -NMR (δ 6.65–6.75 ppm for aromatic protons) and -NMR (δ 55.2 ppm for methoxy group). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 168.079247 .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy : - and -NMR for structural elucidation of the methoxyethyl and diol moieties.
- Mass Spectrometry : HRMS to verify molecular weight (CHO) and isotopic patterns.
- Elemental Analysis : Confirms C (64.27%), H (7.19%), and O (28.54%) composition .
Intermediate: How can researchers assess the antioxidant activity of this compound in biological systems?
Answer:
- DPPH Assay : Measures radical scavenging activity (IC values).
- Cellular Models : Use murine macrophages treated with LPS to study inhibition of nitric oxide (NO) production via Griess reaction.
- Viability Assays : Sulforhodamine B (SRB) assay ensures non-cytotoxic concentrations .
Advanced: What structure-activity relationships (SAR) differentiate this compound from catecholamine analogs like noradrenaline?
Answer:
- Substituent Effects : The methoxyethyl group enhances lipophilicity compared to noradrenaline’s aminoethyl group, altering membrane permeability and receptor binding.
- Redox Properties : The diol moiety retains antioxidant activity, but the methoxy group reduces susceptibility to oxidation compared to catecholamines .
Advanced: What mechanistic insights explain its anti-inflammatory effects?
Answer:
- ROS Scavenging : Reduces reactive oxygen species (ROS) in macrophages, validated via DPPH and superoxide dismutase (SOD) assays.
- Protein Expression : Western blotting shows downregulation of pro-inflammatory enzymes (e.g., iNOS, COX-2) and transcription factors (NF-κB) .
Advanced: How does the compound’s stability under physiological conditions impact its therapeutic potential?
Answer:
- pH Sensitivity : The diol group may undergo oxidation at physiological pH, requiring stabilization via derivatization (e.g., acetylation).
- Genotoxicity Risk : Benzene-1,2-diol derivatives show potential DNA-reactive mutagenicity at high doses, necessitating TTC (Threshold of Toxicological Concern) evaluation .
Advanced: Can this compound form coordination complexes for catalytic or therapeutic applications?
Answer:
- Schiff Base Formation : Reacts with aldehydes to form ligands for metal complexes (e.g., Pt, Ni).
- Characterization : IR spectroscopy confirms imine bond formation (C=N stretch at ~1600 cm). Such complexes are explored for antimicrobial or antitumor activity .
Advanced: How to resolve contradictions between its therapeutic and toxicological profiles?
Answer:
- Dose-Response Studies : Establish a safe therapeutic window using in vitro (e.g., SRB assay) and in vivo models.
- Metabolite Analysis : LC-MS identifies genotoxic metabolites (e.g., quinone intermediates) to guide structural modifications .
Advanced: What advanced techniques validate its conformational interactions with biological targets?
Answer:
- X-ray Crystallography : Resolves binding modes with enzymes (e.g., oxidoreductases).
- Fluorescence Spectroscopy : Stilbene-based probes detect conformational changes in protein targets (e.g., transthyretin) via emission shifts >100 nm .
Advanced: How do in vitro and in vivo pharmacokinetic profiles compare?
Answer:
- In Vitro : High permeability in Caco-2 cells suggests oral bioavailability.
- In Vivo : Rapid glucuronidation in liver microsomes reduces plasma half-life, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
